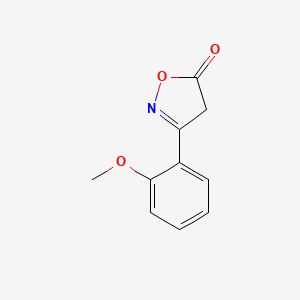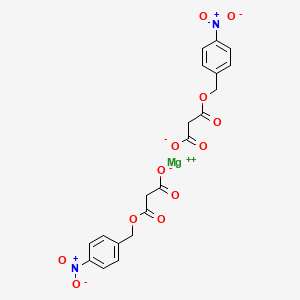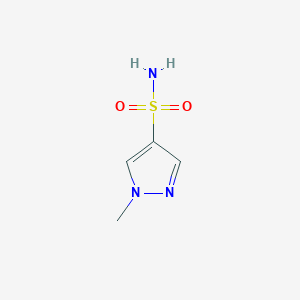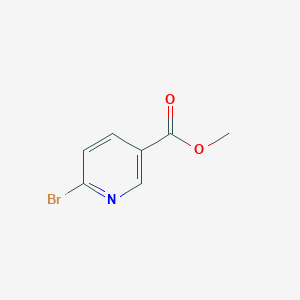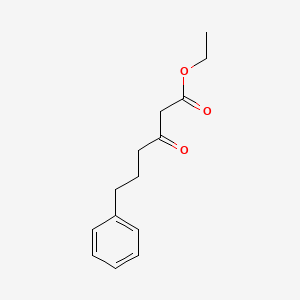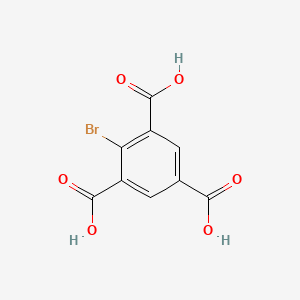
2-Bromobenzene-1,3,5-tricarboxylic acid
Descripción general
Descripción
2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6 . It is a derivative of trimesic acid, also known as benzene-1,3,5-tricarboxylic acid .
Synthesis Analysis
The synthesis of 2-Bromobenzene-1,3,5-tricarboxylic acid or its derivatives involves multiple steps. For instance, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene crystallizes from petroleum ether in its C3h structure .
Molecular Structure Analysis
The molecular structure of 2-Bromobenzene-1,3,5-tricarboxylic acid is characterized by the presence of a bromine atom attached to the benzene ring, along with three carboxylic acid groups . The intermediate 1,3,5-tribromo-2,4,6-tris (dichloromethyl)benzene exists at room temperature in two isomeric forms: 3a
Aplicaciones Científicas De Investigación
Structural and Thermal Properties
2-Bromobenzene-1,3,5-tricarboxylic acid (1) and its ester analogue have been synthesized and analyzed for their structural and thermal properties. The acid crystallizes with water in a layer structure, forming strong hydrogen bonds. The bromine substitution forces the carboxylic acid out of the plane, hindering typical network formation observed in trimesic acid. The trimethyl ester analogue, however, forms solvent-free molecular layers in the absence of strong hydrogen bonding due to esterification (Münch et al., 2014).
Application in Metal-Organic Frameworks
Sulfonic acid analogs of trimesic acid, derived from bromobenzene derivatives, have been used for constructing metal-organic frameworks (MOFs) with copper(II) centers. These MOFs exhibit enhanced thermal stability (up to 400°C) compared to conventional carboxylate MOFs, demonstrating the potential of bromobenzene derivatives in creating robust MOFs (Mietrach et al., 2009).
Synthesis of Versatile Molecular Scaffolds
Compounds like 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene have been synthesized starting from bromobenzene derivatives, serving as scaffolds for various molecular receptors. This demonstrates the utility of bromobenzene derivatives in the preparation of complex organic compounds with potential applications in chemistry and materials science (Wallace et al., 2005).
Catalysis and Chemical Reactions
Bromobenzene derivatives have been used in studies exploring various chemical reactions and catalytic processes. For instance, the carbonylation of bromobenzene in a biphasic medium catalyzed by water-soluble palladium complexes is a notable example. Such research helps in understanding and developing new catalytic reactions and processes (Monteil & Kalck, 1994).
Crosslinking in Polymer Chemistry
Trifunctional bromomethyls derived from bromobenzene have been used for crosslinking polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This highlights their role in enhancing the stability and efficiency of materials used in energy technologies (Yang et al., 2018).
Propiedades
IUPAC Name |
2-bromobenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDATZLQLJIBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzene-1,3,5-tricarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



